molecular formula C13H18N2O4 B8460534 Benzoic acid,6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-

Benzoic acid,6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-

Cat. No. B8460534
M. Wt: 266.29 g/mol
InChI Key: OBHZENJPDGXMOE-UHFFFAOYSA-N
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Patent
US06380189B1

Procedure details

To a suspension of the product of step C ((10.5 g, 36.0 mmol) in 15 mL of acetone was added 107 mL of 1N NaOH. After stirring at room temperature for 1 hour, the solution was acidified to pH 3 by the careful addition of 2N HCl. The mixture was extracted (2×) with EtOAc, dried (MgSO4), and concentrated under reduced pressure affording 8.35 g (87%) of 2-amino-5-[[(1,1-dimethylethoxy]carbonyl]amino]-6-methylbenzoic acid: Anal. Calc'd. for C13H18N2O4: C, 58.64; H, 6.81; N, 10.52. Found: C, 58.26; H, 6.72; N, 10.42.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([N:5]([C:9]1[CH:10]=[CH:11][C:12]2[NH:17]C(=O)[O:15][C:14](=[O:19])[C:13]=2[C:20]=1[CH3:21])[C:6](=[O:8])[O-:7])(C)C.[OH-].[Na+].Cl>CC(C)=O>[NH2:17][C:12]1[CH:11]=[CH:10][C:9]([NH:5][C:6]([O:7][C:13]([CH3:20])([CH3:14])[CH3:12])=[O:8])=[C:20]([CH3:21])[C:13]=1[C:14]([OH:15])=[O:19] |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)C=1C=CC2=C(C(OC(N2)=O)=O)C1C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted (2×) with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=C(C=C1)NC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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